molecular formula C20H21N3O4 B2500411 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide CAS No. 896370-59-5

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

Cat. No. B2500411
CAS RN: 896370-59-5
M. Wt: 367.405
InChI Key: SFHPLOAZDBQQLZ-UHFFFAOYSA-N
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Description

The compound N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of regioisomers of a hypoxia-selective cytotoxin involved displacement reactions, dimesylation, and mesylate displacement with LiCl . Similarly, the synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides was performed using a one-pot three-component synthesis in an ionic liquid medium . These methods suggest that the synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide could also involve multi-step reactions, possibly including amide bond formation and nitration steps.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a nitrobenzamide derivative was determined, confirming its stereochemistry . Similarly, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis . These studies indicate that the molecular structure of the compound could be analyzed using similar techniques to determine its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can vary depending on their substitution patterns. The hypoxia-selective cytotoxins studied showed different levels of cytotoxicity and hypoxic selectivity based on the position of nitro groups, indicating that electronic effects play a significant role in their reactivity . This suggests that the electronic structure of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide would influence its reactivity in biological systems or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the solvates and salts of nitrofurantoin showed different thermal behaviors and stability, which were determined by thermal analysis . The properties of the compound , such as solubility, melting point, and stability, could be similarly influenced by its molecular structure and could be studied using techniques like thermal analysis.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: Various studies have explored different synthesis methods and structural characteristics of compounds similar to N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide. For instance, Skladchikov, Suponitskii, and Gataullin (2013) discussed the synthesis and structure of related atropisomers, highlighting key steps like heterocyclization in their creation (Skladchikov, Suponitskii, & Gataullin, 2013).
  • Structural Characterization: Arslan, Kazak, and Aydın (2015) conducted a comprehensive study on the structural characterization of p-nitrobenzamide compounds using spectroscopic and DFT study methods (Arslan, Kazak, & Aydın, 2015).

Biological and Chemical Properties

  • Anticonvulsant Activity: Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, and Vamecq (1995) explored the anticonvulsant properties of 4-nitro-N-phenylbenzamides, indicating potential medical applications in managing seizures (Bailleux et al., 1995).
  • Antimycobacterial Activity: Wang, Lv, Li, Wang, Wang, Tao, Geng, Wang, Huang, Liu, Guo, and Lu (2019) focused on the synthesis and antimycobacterial activity of novel nitrobenzamide derivatives, revealing their effectiveness against tuberculosis (Wang et al., 2019).

Synthesis of Analogs and Derivatives

  • Creation of Derivatives: The synthesis of various derivatives and analogs of related compounds has been a significant area of research. For example, Yi-fen, Ai-xia, and Yafei (2010) discussed the synthesis of chlorantraniliprole using related compounds as starting materials (Yi-fen, Ai-xia, & Yafei, 2010).
  • Development of Chiral Compounds: Research on chiral compounds like the one by Si-haia (2011) highlights the importance of stereochemistry in the development of new drugs (Si-haia, 2011).

Applications in Medicinal Chemistry

  • Drug Development: The exploration of these compounds in medicinal chemistry is evident in studies focusing on their potential as therapeutic agents. For instance, Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized compounds for evaluating their antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).
  • Pharmacological Activity Analysis: The study of the pharmacological activities of these compounds, such as their potential as antiarrhythmic agents as discussed by Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, and Poyser (1995), is crucial for understanding their therapeutic potential (Bril et al., 1995).

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-7-17(8-14(12)3)22-11-16(10-19(22)24)21-20(25)15-6-4-13(2)18(9-15)23(26)27/h4-9,16H,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHPLOAZDBQQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

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